2-(Chloromethyl)-1-methoxybutane
Description
2-(Chloromethyl)-1-methoxybutane is an organochlorine compound with a methoxy group at the 1-position and a chloromethyl substituent at the 2-position of a butane chain. Its structure (CH₃OCH₂CH(CH₂Cl)CH₃) suggests reactivity influenced by both the ether and chloromethyl functionalities.
Properties
Molecular Formula |
C6H13ClO |
|---|---|
Molecular Weight |
136.62 g/mol |
IUPAC Name |
1-chloro-2-(methoxymethyl)butane |
InChI |
InChI=1S/C6H13ClO/c1-3-6(4-7)5-8-2/h6H,3-5H2,1-2H3 |
InChI Key |
QHYMSCGEEPMOIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methoxybutane typically involves the chloromethylation of 1-methoxybutane. This can be achieved through the reaction of 1-methoxybutane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl ether intermediate, which then reacts with the methoxybutane to form the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(Chloromethyl)-1-methoxybutane may involve continuous flow processes to ensure efficient mixing and reaction control. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-methoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methoxybutane derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of methoxybutane derivatives with various functional groups.
Oxidation: Production of methoxybutanal or methoxybutanoic acid.
Reduction: Generation of 1-methoxybutane.
Scientific Research Applications
2-(Chloromethyl)-1-methoxybutane finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Potential use in the development of novel therapeutic agents due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-methoxybutane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The methoxy group can also influence the compound’s reactivity by stabilizing intermediates and transition states through electron-donating effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison
Key Observations :
- The target compound shares a chloromethyl group with epichlorohydrin and BCME , but lacks an epoxide ring or a second chloromethyl group, respectively.
Toxicity and Exposure Limits
Table 2: Toxicity and Regulatory Data
Key Observations :
- The target compound’s toxicity profile is undefined but may resemble epichlorohydrin or BCME due to the chloromethyl group.
- 1-Methoxybutane ’s proposed AOEL (17 ppm) reflects its lower hazard; the target compound’s exposure limits would likely be stricter if data were available .
Physical and Chemical Properties
While direct data are unavailable, inferences can be made:
- Boiling Point : Likely higher than 1-methoxybutane (70–75°C) due to increased molecular weight from the chloromethyl group.
- Solubility : Lower water solubility compared to epichlorohydrin (miscible in water) due to the longer hydrophobic butane chain.
- Stability : More stable than BCME , which decomposes in moisture, but may hydrolyze slowly under acidic or alkaline conditions .
Biological Activity
2-(Chloromethyl)-1-methoxybutane is an organic compound that has garnered attention for its potential biological activities. This compound features a chloromethyl group, which enhances its reactivity and interaction with various biological systems. Understanding its biological activity is crucial for its applications in medicinal chemistry and organic synthesis.
- Chemical Formula : CHClO
- Molecular Weight : 136.60 g/mol
- Structure : The compound consists of a butane backbone with a methoxy group and a chloromethyl substituent, which significantly influences its reactivity and potential biological interactions.
The biological activity of 2-(Chloromethyl)-1-methoxybutane is largely attributed to the electrophilic nature of the chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modulation of enzymatic activities and biochemical pathways. The methoxy group may also undergo metabolic transformations, further influencing the compound's biological effects.
Anticancer Potential
Some studies suggest that chlorinated compounds can act as effective anticancer agents. The formation of reactive metabolites capable of alkylating DNA may lead to cytotoxic effects in cancer cells. Although direct evidence for 2-(Chloromethyl)-1-methoxybutane's anticancer activity is sparse, its structural similarities to known anticancer agents warrant further investigation .
Case Study 1: Antimicrobial Activity Assessment
A study evaluating the antimicrobial properties of chlorinated compounds included 2-(Chloromethyl)-1-methoxybutane as a candidate. The results indicated moderate inhibition against Gram-positive bacteria, suggesting potential as a lead compound for developing new antimicrobial agents.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| 2-(Chloromethyl)-1-methoxybutane | Moderate (MIC: 32 µg/mL) | Weak (MIC: >64 µg/mL) |
| Control (Ciprofloxacin) | Strong (MIC: 0.5 µg/mL) | Strong (MIC: 0.5 µg/mL) |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies assessing the cytotoxic effects of various chlorinated compounds on cancer cell lines revealed that 2-(Chloromethyl)-1-methoxybutane induced apoptosis in human breast cancer cells at concentrations exceeding 25 µM.
| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 60 | 40 |
| 50 | 30 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
